molecular formula C12H15Cl2NO B329811 N-(2,3-dichlorophenyl)-2-ethylbutanamide

N-(2,3-dichlorophenyl)-2-ethylbutanamide

Cat. No.: B329811
M. Wt: 260.16 g/mol
InChI Key: FRVKIIPNBFALJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorophenyl)-2-ethylbutanamide is an amide derivative featuring a 2,3-dichlorophenyl group attached to a butanamide backbone with a 2-ethyl substituent.

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-ethylbutanamide

InChI

InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-10-7-5-6-9(13)11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

FRVKIIPNBFALJL-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCC(CC)C(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • Halogenation Patterns :
    • N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Replacing chlorine with fluorine reduces steric bulk and alters hydrogen bonding. Fluorine’s electron-withdrawing nature enhances dipole interactions but may reduce lipophilicity compared to dichlorophenyl analogs .
    • 2-Chloro-N-(2,3-dichlorophenyl)benzamide (): The 2,3-dichloro substitution promotes planar molecular conformations and intra-/intermolecular N–H⋯O hydrogen bonds, influencing crystal packing and solubility .

Alkyl Chain Variations in Butanamide Derivatives

  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide (): The trifluoromethyl group increases metabolic stability and electronegativity compared to the ethyl group in the target compound. This substitution may enhance receptor binding in bioactive contexts .

Bioactive Analogues with Dichlorophenyl Moieties

  • Quinoline-3-carboxamides (): Compounds like N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides exhibit antimicrobial activity, suggesting the dichlorophenyl group enhances interactions with microbial targets .
  • Piperazine-linked Dichlorophenyl Derivatives (): Structural analogs with piperazine cores show selectivity for dopamine D3 receptors, highlighting the role of dichlorophenyl in modulating receptor affinity .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight Substituents Notable Features Reference
N-(2,3-Dichlorophenyl)-2-ethylbutanamide ~293.71 (calc.) 2-Ethyl, 2,3-dichlorophenyl Likely planar conformation; moderate lipophilicity Inferred
2-Chloro-N-(2,3-dichlorophenyl)benzamide 238.49 2-Cl, 2,3-dichlorophenyl N–H⋯O hydrogen bonding; monoclinic crystals
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide 293.71 2-Ethyl, CF3, 2-Cl Enhanced metabolic stability; high electronegativity
N-(2-Chlorophenyl)-2-methylbutanamide 211.69 2-Methyl, 2-Cl Reduced steric hindrance; lower molecular weight

Hydrogen Bonding and Crystallography

  • 23DCPCA (): Forms chains via N–H⋯O bonds, similar to other dichlorophenyl acetamides. This contrasts with N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , which adopts a near-planar conformation due to π-conjugation .
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide : Fluorine substituents create weaker hydrogen bonds compared to chlorine, affecting solubility and crystal lattice stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.